4-Methoxy-1H-benzotriazole
Overview
Description
4-Methoxy-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound is viewed as fused rings of the aromatic compounds benzene and triazole . It is used as a corrosion inhibitor for many metals in acidic and saline aqueous solutions .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-2H-benzotriazole is C7H7N3O . Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR and 1H-NMR spectra indicate that tautomer A is dominant .
Chemical Reactions Analysis
Benzotriazole methodology has grown to its present height, the opportunities and its potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .
Physical and Chemical Properties Analysis
4-Methoxy-2H-benzotriazole has a density of 1.3±0.1 g/cm3, a boiling point of 317.2±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.9±3.0 kJ/mol and a flash point of 116.3±15.9 °C .
Scientific Research Applications
Environmental Presence and Degradation
4-Methoxy-1H-benzotriazole, as a member of the benzotriazole family, is widely used for its properties as an ultraviolet (UV) light stabilizer and corrosion inhibitor. It finds applications in various products, including cosmetics, automotive antifreeze, and industrial materials. A study detailed the occurrence of benzotriazole-type corrosion inhibitors, including this compound, in sediment and sewage sludge, highlighting their environmental presence due to their application in numerous consumer and industrial products. The research emphasized the necessity of monitoring these compounds due to their persistence and potential ecological impact (Zi-Feng Zhang et al., 2011).
Another study investigated the biotransformation of benzotriazoles, including this compound, in activated sludge. It identified major transformation products and elucidated degradation pathways, suggesting that despite their partial persistence, significant degradation occurs through processes like hydroxylation and oxidation. This research contributes to understanding the fate of this compound in wastewater treatment systems (Sebastian Huntscha et al., 2014).
Role in Copper Corrosion Inhibition
The protective role of benzotriazole derivatives on copper surfaces, especially in the presence of chloride ions, was studied through electrochemical behaviors. This research illustrates the efficiency of benzotriazole compounds, including analogs like this compound, in forming protective layers against corrosion on copper materials. Such layers are particularly more effective in chloride-containing solutions, demonstrating the compound's significance in corrosion prevention technologies (M. E. Biggin & A. Gewirth, 2001).
Environmental Fate under UV Exposure
Research into the photolysis of benzotriazoles under simulated sunlight revealed insights into the degradation pathways of these compounds, including this compound. The study found that sunlight can significantly degrade these compounds, with identified photolysis products suggesting a variety of reaction pathways such as hydroxylation and oxidation. This information is crucial for assessing the environmental fate of benzotriazole derivatives when exposed to natural sunlight conditions (Cindy Weidauer et al., 2016).
Mechanism of Action
Target of Action
4-Methoxy-1H-benzotriazole, similar to other benzotriazoles, primarily targets the hydroxyl radicals (·OH) in the environment . These radicals are highly reactive and can cause oxidative damage to various substances. The compound’s interaction with these radicals can influence its degradation and transformation processes .
Mode of Action
The compound interacts with its targets through addition reactions, which are the main type of reactions of ·OH with benzotriazoles . The total rate constants for the reactions of benzotriazoles with ·OH at 298 K are significant, indicating a strong interaction .
Biochemical Pathways
The addition reactions lead to the formation of important transformation products such as 7-hydroxy-1H-benzotriazole (1-P1) and 4-hydroxy-benzotriazoles (1-P2) . These products can be successively converted to 4,7-dihydroxy-1H-benzotriazole (1-P7), 4,7-dione-1H-benzotriazole (1-P8), and 1,2,3-triazole-4,5-dicarboxylic acid (1-P9) through multiple reaction pathways .
Pharmacokinetics
The degradation rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of benzotriazoles . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The degradation process results in transformation products that have significantly reduced acute toxicity and chronic toxicity compared to the parent compound . This indicates that the molecular and cellular effects of the compound’s action lead to less harmful substances .
Action Environment
Environmental factors, such as temperature, can influence the compound’s action, efficacy, and stability . Rising temperatures promote the degradation of benzotriazoles, which can influence their environmental persistence and potential effects .
Safety and Hazards
Future Directions
Benzotriazoles are highly produced chemicals that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, etc . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans . Future research could focus on the degradation mechanisms of these compounds in the aqueous phase .
Biochemical Analysis
Biochemical Properties
Studies on similar compounds, such as 1H-benzotriazole and 4-methyl-1H-benzotriazole, suggest that they undergo addition reactions in the aqueous phase . These reactions are initiated by hydroxyl radicals
Molecular Mechanism
Based on the studies of similar compounds, it is suggested that the compound might interact with hydroxyl radicals in the aqueous phase
Properties
IUPAC Name |
4-methoxy-2H-benzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-4-2-3-5-7(6)9-10-8-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBZLCUTOUZMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NNN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343617 | |
Record name | 4-Methoxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27799-90-2 | |
Record name | 4-Methoxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1H-1,2,3-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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